

The Biological Significance of 3'-Hydroxy Repaglinide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide

Cat. No.: B564462

[Get Quote](#)

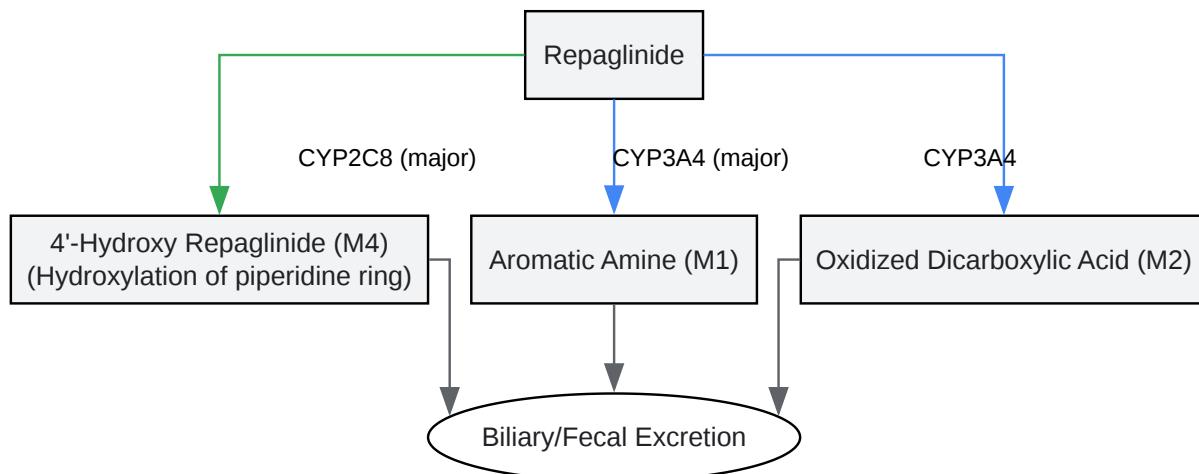
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus.^{[1][2]} Its therapeutic effect is mediated by the parent compound through the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which stimulates insulin secretion.^{[1][3][4]} The metabolism of Repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.^{[1][4]} For a considerable time, **3'-Hydroxy Repaglinide** (M4) was identified as a major metabolite formed predominantly by the enzyme CYP2C8.^{[3][5]} ^[6] However, recent and definitive spectroscopic analysis has revised this identification, establishing the correct structure as 4'-Hydroxy Repaglinide. This guide will address the biological significance of this major hydroxylated metabolite, historically referred to as **3'-Hydroxy Repaglinide**, in the context of its formation, its pronounced lack of pharmacological activity, and its relevance in drug metabolism and safety assessment.

Metabolism of Repaglinide

Repaglinide undergoes rapid and extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged.^[7] This biotransformation is primarily mediated by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4.^{[8][9]} These enzymes are responsible for converting Repaglinide into its main metabolites, which are subsequently excreted primarily in the bile and feces.^{[1][3]}


The principal metabolites include:

- M1 (aromatic amine): Primarily formed by CYP3A4.[3][8]
- M2 (oxidized dicarboxylic acid): Its formation is also largely attributed to CYP3A4.[3]
- M4 (4'-Hydroxy Repaglinide): This hydroxylated metabolite is predominantly generated by CYP2C8.[3][8]

The formation of 4'-Hydroxy Repaglinide is a key indicator of CYP2C8 activity and is therefore a significant pathway in understanding potential drug-drug interactions.[2]

Metabolic Pathway of Repaglinide

The following diagram illustrates the primary metabolic pathways of Repaglinide.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Repaglinide by CYP enzymes.

Biological Inactivity of Hydroxylated Metabolites

A critical aspect of the biological significance of 4'-Hydroxy Repaglinide (and other major metabolites of Repaglinide) is its lack of therapeutic effect.[3][4][10] Multiple studies have confirmed that the metabolites do not possess the glucose-lowering activity of the parent

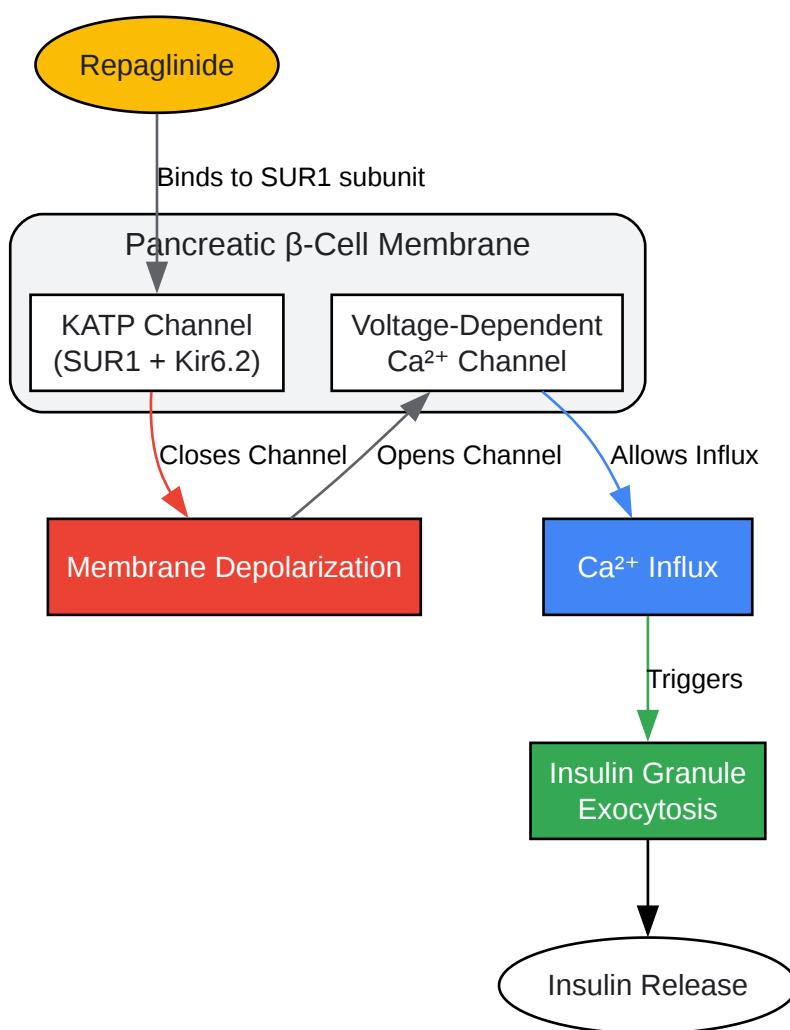
compound.[3][4][10] This pharmacological inactivity means that the therapeutic efficacy of Repaglinide is solely dependent on the concentration and activity of the parent drug.

This has several important implications for drug development and clinical practice:

- Predictable Pharmacodynamics: The lack of active metabolites simplifies the pharmacokinetic/pharmacodynamic (PK/PD) relationship, making the drug's effect more predictable based on the concentration of the parent compound.
- Safety Profile: The absence of pharmacologically active metabolites reduces the risk of prolonged hypoglycemic episodes, as the therapeutic action ceases once the parent drug is metabolized and cleared.[3] The short half-life of Repaglinide, coupled with the inactivity of its metabolites, contributes to its characteristic rapid onset and short duration of action.[3]
- Focus on Parent Drug Interactions: Drug-drug interaction studies can primarily focus on factors affecting the absorption and metabolism of Repaglinide itself, particularly through the inhibition or induction of CYP2C8 and CYP3A4.[7]

Mechanism of Action of Repaglinide (Parent Compound)

To understand why the inactivity of its metabolites is significant, it is essential to detail the mechanism of action of Repaglinide. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β -cells.[1][3] This action is dependent on the presence of functioning β -cells.[10]


The signaling pathway is as follows:

- Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β -cell membrane.[11][12][13]
- KATP Channel Closure: This binding event leads to the closure of the KATP channel.[4][14]
- Membrane Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β -cell membrane.[15][16]

- Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[15][17]
- Insulin Exocytosis: The subsequent influx of calcium ions into the cell is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[15][18][19]

Signaling Pathway of Repaglinide-Induced Insulin Secretion

The diagram below outlines the key steps in this signaling cascade.

[Click to download full resolution via product page](#)

Caption: Signaling cascade of Repaglinide in pancreatic β-cells.

Quantitative Data

The following table summarizes the available quantitative pharmacological data for Repaglinide and its primary hydroxylated metabolite. The data for the metabolite underscores its biological inactivity.

Compound	Target	Parameter	Value	Reference
Repaglinide	Pancreatic KATP Channel (SUR1/Kir6.2)	Binding Affinity (KD)	0.42 ± 0.03 nM	[14]
Perifused Mouse Islets	Insulin Secretion (EC50)	29 nM	[20]	
Cloned KATP Channels (Kir6.2/SUR1)	Channel Inhibition (IC50)	7.4 nM	[21]	
4'-Hydroxy Repaglinide (M4)	Pancreatic KATP Channel / Insulin Secretion	Pharmacological Activity	Inactive / Does not contribute to glucose-lowering effect	[3][4][10]

Experimental Protocols

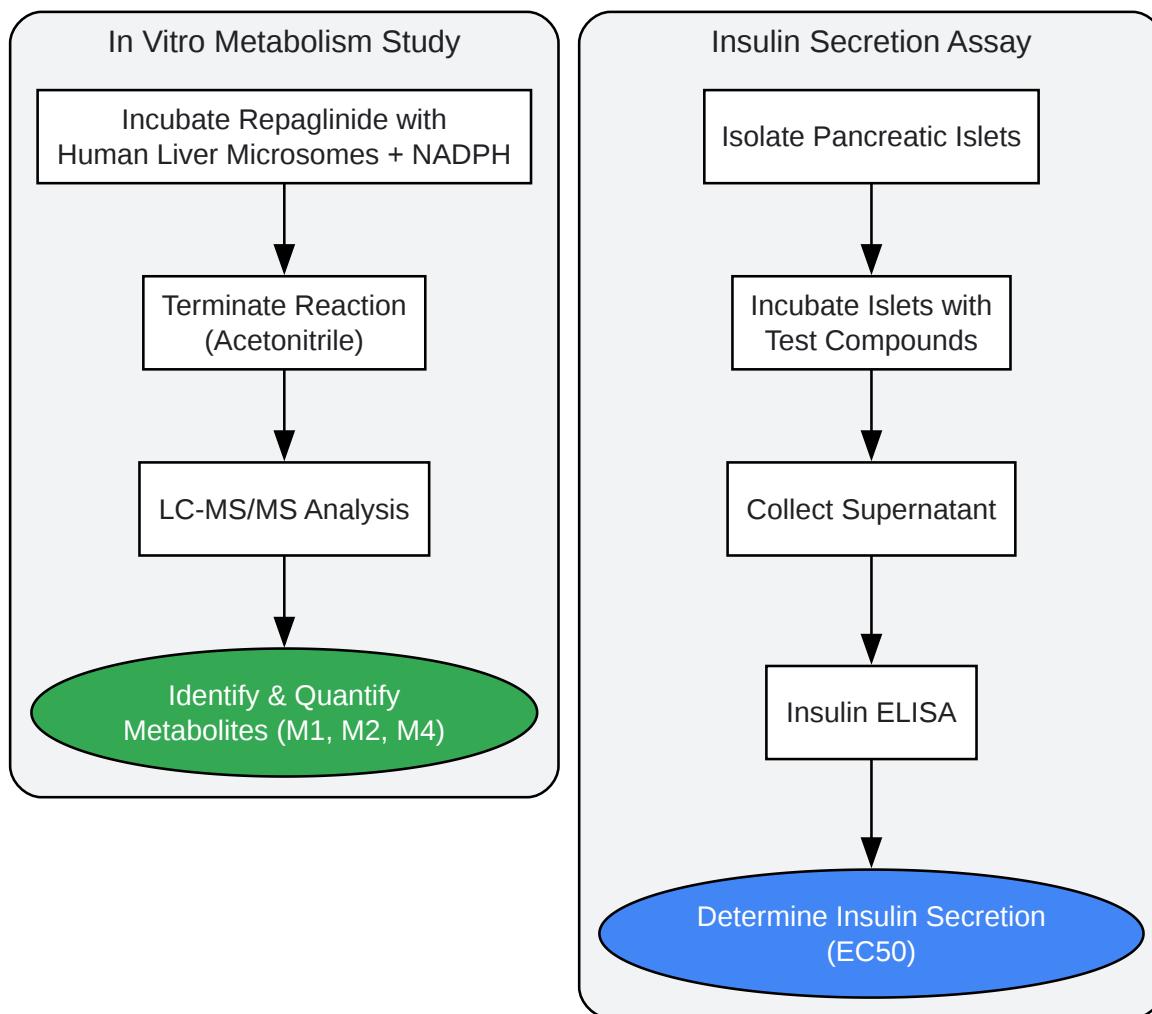
In Vitro Metabolism of Repaglinide using Human Liver Microsomes

This protocol is designed to determine the metabolic profile of Repaglinide and identify the enzymes responsible for its metabolism.

- Materials:
 - Repaglinide
 - Pooled Human Liver Microsomes (HLM)
 - Recombinant human CYP2C8 and CYP3A4 enzymes

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 50 mM, pH 7.4)
- Acetonitrile (for reaction termination and protein precipitation)
- Selective CYP inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4) for reaction phenotyping
- Procedure:
 - Prepare an incubation mixture containing HLM (e.g., 0.25 mg/mL protein) or recombinant CYP enzymes in phosphate buffer.
 - Add Repaglinide to the mixture at various concentrations (e.g., 0.5 to 50 µM) to determine enzyme kinetics.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
 - Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
 - Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
 - Transfer the supernatant for analysis.
- Analysis:
 - Analyze the samples using a validated LC-MS/MS method to identify and quantify Repaglinide and its metabolites (M1, M2, M4).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- The LC separation is typically performed on a C18 column with a gradient elution using a mobile phase of ammonium acetate buffer and acetonitrile.[23][24]
- Mass spectrometry is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.[22][24]


Pancreatic Islet Insulin Secretion Assay

This protocol assesses the ability of a compound to stimulate insulin secretion from isolated pancreatic islets.

- Materials:
 - Isolated mouse or rat pancreatic islets
 - Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
 - Glucose solutions (low concentration, e.g., 3 mM; high concentration, e.g., 17 mM)
 - Repaglinide and metabolite solutions
 - Insulin ELISA kit
- Procedure (Static Incubation):
 - Isolate pancreatic islets using a collagenase digestion method.
 - Pre-incubate size-matched islets in KRB buffer with low glucose (3 mM) for 60 minutes at 37°C to establish a basal secretion rate.
 - Transfer groups of islets (e.g., 5-10 islets per well) to fresh KRB buffer containing:
 - Low glucose (3 mM) as a negative control.
 - High glucose (17 mM) as a positive control.
 - Low glucose + test compounds (Repaglinide or 4'-Hydroxy Repaglinide) at various concentrations.

- Incubate for 60 minutes at 37°C.
- Collect the supernatant (buffer) for insulin measurement.
- Lyse the islets to measure total insulin content.
- Analysis:
 - Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit.
 - Normalize the secreted insulin to the total insulin content of the islets.
 - Plot dose-response curves to determine EC50 values for active compounds.[\[20\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. [PDF] A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance | Semantic

Scholar [semanticscholar.org]

- 3. ClinPGx [clinpgx.org]
- 4. Repaglinide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3'-Hydroxy Repaglinide | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 7. drugs.com [drugs.com]
- 8. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 13. What are SUR1 stimulants and how do they work? [synapse.patsnap.com]
- 14. Kir6.2-dependent high-affinity repaglinide binding to β -cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Mechanisms of biphasic insulin-granule exocytosis – roles of the cytoskeleton, small GTPases and SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Molecular mechanisms and regulation of insulin exocytosis as a paradigm of endocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta cell - Wikipedia [en.wikipedia.org]
- 20. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]
- 25. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- To cite this document: BenchChem. [The Biological Significance of 3'-Hydroxy Repaglinide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564462#biological-significance-of-3-hydroxy-repaglinide\]](https://www.benchchem.com/product/b564462#biological-significance-of-3-hydroxy-repaglinide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com